molecular formula C3H7N3OS B1621592 N-(methylcarbamothioylamino)formamide CAS No. 58064-52-1

N-(methylcarbamothioylamino)formamide

Cat. No.: B1621592
CAS No.: 58064-52-1
M. Wt: 133.18 g/mol
InChI Key: VEGDVPNETMEUAW-UHFFFAOYSA-N
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Description

N-(methylcarbamothioylamino)formamide is a chemical compound with the molecular formula C3H7N3OS. It is a derivative of thiosemicarbazide, characterized by the presence of a formyl group and a methyl group attached to the thiosemicarbazide backbone. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(methylcarbamothioylamino)formamide can be synthesized through the condensation reaction of 4-methyl-3-thiosemicarbazide with formyl-containing compounds. One common method involves the reaction of 4-methyl-3-thiosemicarbazide with formic acid or formic acid derivatives under controlled conditions. The reaction is typically carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of 1-formyl-4-methyl-3-thiosemicarbazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(methylcarbamothioylamino)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-formyl-4-methyl-3-thiosemicarbazide involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can enhance its biological activity. In antimicrobial applications, it disrupts the cell membrane and inhibits the growth of microorganisms. In anticancer research, it induces apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

N-(methylcarbamothioylamino)formamide can be compared with other thiosemicarbazide derivatives:

The uniqueness of 1-formyl-4-methyl-3-thiosemicarbazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

58064-52-1

Molecular Formula

C3H7N3OS

Molecular Weight

133.18 g/mol

IUPAC Name

N-(methylcarbamothioylamino)formamide

InChI

InChI=1S/C3H7N3OS/c1-4-3(8)6-5-2-7/h2H,1H3,(H,5,7)(H2,4,6,8)

InChI Key

VEGDVPNETMEUAW-UHFFFAOYSA-N

SMILES

CNC(=S)NNC=O

Canonical SMILES

CNC(=S)NNC=O

Key on ui other cas no.

58064-52-1

Pictograms

Acute Toxic

Origin of Product

United States

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